molecular formula C9H13N3O B265727 2-(piperidin-1-yl)pyrimidin-4-ol

2-(piperidin-1-yl)pyrimidin-4-ol

Cat. No.: B265727
M. Wt: 179.22 g/mol
InChI Key: RCLPPVGRWSZZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-1-yl)pyrimidin-4-ol ( 19810-81-2) is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . This piperidine-pyrimidine derivative is provided as a high-purity solid for research applications. The compound's structure features a pyrimidin-4-ol group linked to a piperidine subunit, making it a valuable intermediate in medicinal chemistry and drug discovery research for the synthesis of more complex molecules . Researchers utilize this scaffold in the exploration of novel biologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate care; safety information indicates it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-piperidin-1-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13N3O/c13-8-4-5-10-9(11-8)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,10,11,13)

InChI Key

RCLPPVGRWSZZNX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=CC(=O)N2

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of solvents such as pyridine .

Industrial Production Methods

Industrial production methods for 2-(piperidin-1-yl)pyrimidin-4-ol are designed to be efficient and cost-effective. These methods often involve multi-step synthesis processes that include the preparation of intermediate compounds, followed by cyclization and purification steps. The use of high-yield reactions and scalable processes is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

2-(piperidin-1-yl)pyrimidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares 2-(piperidin-1-yl)pyrimidin-4-ol with structurally related pyrimidin-4-ol derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Applications/Activities References
2-(Piperidin-1-yl)pyrimidin-4-ol C₉H₁₃N₃O 179.22 -OH (C4), piperidin-1-yl (C2) Not explicitly stated (research chemical)
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol C₁₀H₁₅N₃O 193.25 -OH (piperidine C4), 5-methylpyrimidine Laboratory research (structural analog)
2-[(2-Chloro-6-fluorobenzyl)thio]pyrimidin-4-ol C₁₁H₈ClFN₂OS 270.71 -S-benzyl (Cl, F substituents) Undisclosed (physicochemical focus)
Antibiotics with -(CH₂)₂-(piperidin-1-yl) Variable Variable Piperidine linked via -CH₂-CH₂- Antimicrobial activity (e.g., R4' substituents)

Key Observations :

  • Substituent Position : The direct attachment of the piperidine group to the pyrimidine ring in the target compound contrasts with analogs featuring linker groups (e.g., -(CH₂)₂- in antibiotics from ). Such linkers may enhance conformational flexibility and binding affinity in antimicrobial agents.
  • Electron-Withdrawing Groups : Derivatives like 2-[(2-chloro-6-fluorobenzyl)thio]pyrimidin-4-ol () incorporate halogenated benzylthio groups, which can influence solubility and target interactions.
Pharmacological Comparisons
  • Antimicrobial Potential: Piperidine-containing antibiotics () with substituents like -(CH₂)₂-(piperidin-1-yl) demonstrate that the piperidine moiety enhances activity against bacterial targets.
  • Therapeutic Targets: Patent EP 2023/39 () highlights 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with piperidine substituents as kinase inhibitors or immunomodulators. The target compound’s simpler structure may offer advantages in synthetic accessibility but could lack the specificity of more complex analogs.
  • ROR-gamma Modulation : A related patent () describes N-{2-(piperidin-1-yl)phenylmethyl}acetamide derivatives as ROR-gamma modulators for autoimmune diseases. This underscores the therapeutic relevance of piperidine-pyrimidine hybrids.

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